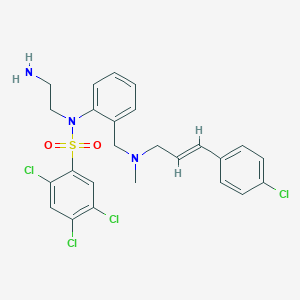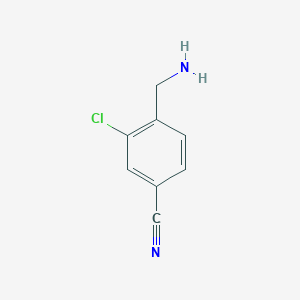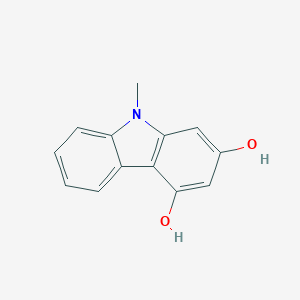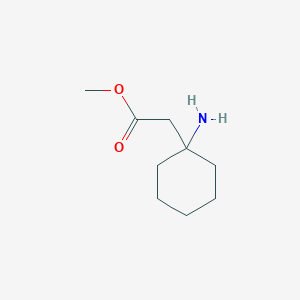
Methyl 2-(1-aminocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-aminocyclohexyl)acetate, also known as MOCHA hydrochloride, is a compound that belongs to the class of N-substituted derivatives of cyclohexylamines. It is a white, crystalline powder with a molecular weight of 207.7 g/mol .
Synthesis Analysis
Methyl acetate is produced by the esterification reaction between acetic acid and methanol in the presence of an acid catalyst (e.g., sulfuric acid or a sulfonic acid and ion-exchange resin) at 298 K temperature and pressure of 1 atm . The formation of the low boiling azeotropic mixtures methyl acetate/methanol and methyl acetate/water results in the separation of these azeotropes is very difficult .Molecular Structure Analysis
The molecular formula of Methyl 2-(1-aminocyclohexyl)acetate is C9H17NO2 . The InChI code is 1S/C9H17NO2.ClH/c1-12-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(1-aminocyclohexyl)acetate include a density of 1.0±0.1 g/cm3, a boiling point of 228.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The compound also has an enthalpy of vaporization of 46.5±3.0 kJ/mol, a flash point of 96.0±17.4 °C, and an index of refraction of 1.463 .Aplicaciones Científicas De Investigación
“Methyl 2-(1-aminocyclohexyl)acetate” is a chemical compound with the molecular formula C9H17NO2 . It’s also known as “Methyl 2-(1-aminocyclohexyl)acetate hydrochloride” with the CAS Number: 1016258-17-5 .
The variables used as parameters refer to the microwave power (300 W; 450 W; 600 W), concentration of catalyst (0 %; 3.5 %; 7 %), methanol to acetic acid ratio (0.75:1; 1:1; 1.25:1) and esterification time (10 min; 20 min; 30 min) . The effect of each variable was analyzed using the Box-Behnken design (BBD) from the response surface methodology (RSM) . The optimal conversion to methyl acetate of 98.76 % was obtained at: microwave power 577.47 W, methanol to acetic acid ratio of 1.19:1, concentration of catalyst 4.08 %, and esterification time 24.45 min .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(1-aminocyclohexyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMHBOGYHKMLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444289 |
Source


|
| Record name | Methyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-aminocyclohexyl)acetate | |
CAS RN |
178242-64-3 |
Source


|
| Record name | Methyl (1-aminocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-aminocyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
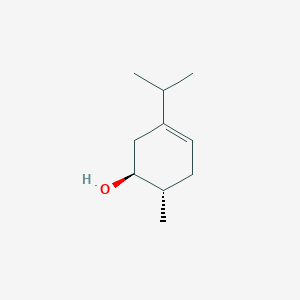
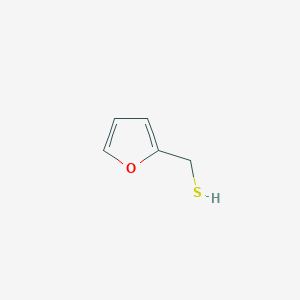

![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
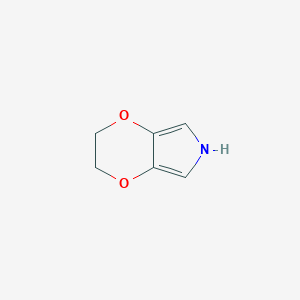

![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
